molecular formula C8H9Cl B1217518 2-Chloro-p-xylene CAS No. 95-72-7

2-Chloro-p-xylene

Cat. No. B1217518
CAS RN: 95-72-7
M. Wt: 140.61 g/mol
InChI Key: KZNRNQGTVRTDPN-UHFFFAOYSA-N
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Description

2-Chloro-p-xylene (2-CPX) is an aromatic hydrocarbon compound with the chemical formula C8H8Cl. It is a colorless liquid with a sweet, pungent odor and is soluble in organic solvents. 2-CPX is a versatile chemical reagent that is used in a variety of industrial, scientific, and medical applications. It is also known as 2-chlorotoluene, 2-chlorotoluol, or 2-chloro-1-methylbenzene.

Scientific Research Applications

Organic Field-Effect Transistors

2-Chloro-p-xylene, also known as Parylene-C, is utilized in the field of organic electronics, particularly in organic field-effect transistors (OFETs). Parylene-C serves as a polymer gate dielectric, beneficial due to its high dielectric strength, uniform thickness, pin-free surface morphology, and mechanical flexibility. However, its hydrophobic and rough surface can hinder the growth of semiconductor crystals, impacting device performance and stability. Research has explored surface treatment methods to modulate its properties for enhanced performance in OFETs (Li, Baek, Kim, Lee, & Kim, 2019).

Renewable p-Xylene Production

This compound is also a subject of interest in renewable chemical production. It is a significant chemical used in creating polyethylene terephthalate, widely applied in textiles and plastic bottle manufacturing. Innovative methods using phosphorus-containing zeolite catalysts have achieved high yields of p-xylene from biomass feedstocks, establishing a commercially attractive process for renewable p-xylene production (Cho et al., 2017).

Material Science and Biomedical Applications

Parylene-C's (poly-chloro-p-xylene) unique properties, such as hydrophobicity, biocompatibility, low dielectric constant, and conformal deposition, make it suitable for biomedical applications. It's used in implantable, microfabricated devices for its excellent insulation performance and improved wet metal adhesion (Seymour et al., 2009). Furthermore, advancements in micromachining of Parylene C have propelled the development of microelectromechanical systems (MEMS), particularly for biomedical MEMS applications (Kim & Meng, 2016).

Chemical and Physical Analysis

Studies in chemistry have analyzed the vibrational, electronic, and spectroscopic properties of this compound. Such research helps in understanding the effects of halogen substitution on p-xylene and its implications in terms of chemical reactivity, stability, and biological activity (Bisong et al., 2020).

Environmental and Extraction Studies

This compound is used in environmental studies, such as the hydrodechlorination of pollutants in vapor phase (LaPierre, Wu, Kranich, & Weiss, 1978), and in the extractive separation of metals, demonstrating its versatility in various scientific applications (Lokhande, Anuse, & Chavan, 1998).

Mechanism of Action

Target of Action

2-Chloro-1,4-dimethylbenzene, also known as 2-Chloro-p-xylene, is a chlorine substituted phenol It’s known that phenolic compounds, in general, can interact with proteins on the cell membrane of bacteria .

Mode of Action

As a phenolic compound, 2-Chloro-1,4-dimethylbenzene likely interacts with its targets by binding to certain proteins on the cell membrane of bacteria . This interaction disrupts the cell membrane, allowing the contents of the bacterial cell to leak out . This disruption of the cell wall and stopping the function of enzymes is a common mode of action for phenolic compounds .

Biochemical Pathways

It’s known that aromatic compounds can be biodegraded by bacteria through chemotaxis mechanism . This mechanism increases the bioavailability of these hydrophobic compounds to microorganisms .

Pharmacokinetics

The compound’s molecular weight is 14061 , which could influence its absorption and distribution in the body

Result of Action

The result of the action of 2-Chloro-1,4-dimethylbenzene is the disruption of the bacterial cell wall, leading to the leakage of the cell contents . This can lead to the death of the bacteria, making this compound potentially useful as an antimicrobial agent .

Action Environment

The action of 2-Chloro-1,4-dimethylbenzene can be influenced by environmental factors. For instance, the yield of the product in a two-phase electrolysis process was found to be higher under stirred conditions, where water and p-xylene are in emulsion condition . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other substances.

Safety and Hazards

2-Chloro-p-xylene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

2-chloro-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9Cl/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNRNQGTVRTDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26283-41-0
Record name Poly(chloro-p-xylene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26283-41-0
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DSSTOX Substance ID

DTXSID9059125
Record name Benzene, 2-chloro-1,4-dimethyl-
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Molecular Weight

140.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

95-72-7, 57030-73-6
Record name Chloro-p-xylene
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Record name 2-Chloro-p-xylene
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Record name p-Xylene, monochloro derivative
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Record name 2-Chloro-p-xylene
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Record name Benzene, 2-chloro-1,4-dimethyl-
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Record name Benzene, 2-chloro-1,4-dimethyl-
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Record name 2-chloro-p-xylene
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Record name p-xylene, monochloro derivative
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Record name 2-CHLORO-P-XYLENE
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Synthesis routes and methods I

Procedure details

A mixture of 2.3 g (0.02 mole) of methanesulfonyl chloride, 20 ml (0.16 mole) of p-xylene, and 3.1 g (0.023 mole) of AlCl3 was stirred for one hour at 25° C. The product was worked up as described above in Example 1. 2,5-dimethylchlorobenzene was obtained in a 70% yield. NMR and VPC analysis of the crude product showed the presence of less than 1% of 2,5-dimethylphenyl methyl sulfone.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
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reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The use of sulfonyl fluorides, instead of sulfonyl chlorides, is essential to the process of the present invention. While not wishing to be bound by theoretical considerations, it appears that when alkyl sulfonyl chlorides react with aromatic hydrocarbons in the presence of aluminum chloride, the major reaction which occurs is chlorination, not sulfonylation, of the aromatic compound. For example, the reaction of p-xylene with methanesulfonyl chloride in the presence of aluminum chloride gave a 70% yield of 2,5-dimethylchlorobenzene and less than 1% yield of 2,5-dimethylphenyl methyl sulfone, as shown below: ##STR3## The corresponding chlorination reaction was found to occur with toluene, xylenes, and mesitylene, often to the virtual exclusion of sulfonylation. This undesired chlorination reaction accounts for the low yields previously reported in attempted alkyl sulfonyl chloride Friedel-Crafts reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfonyl fluorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sulfonyl chlorides
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl sulfonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aromatic hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Five
[Compound]
Name
aromatic compound
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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